12beta-Hydroxy-5beta-cholan-24-oic Acid

Vue d'ensemble

Description

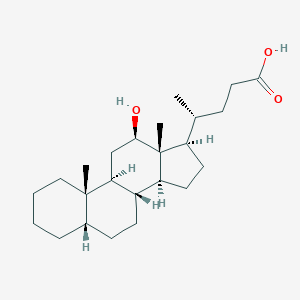

12beta-Hydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a dihydroxy-5β-cholanic acid where the hydroxy groups are located at positions 12β and 5β. This compound is a metabolite found in humans and plays a role in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 12beta-Hydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of 5beta-cholanic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 12β position.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are employed to produce the compound. These methods are advantageous due to their efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

12beta-Hydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: The hydroxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, osmium tetroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various hydroxy, keto, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Biological Role and Metabolism

12beta-Hydroxy-5beta-cholan-24-oic acid plays a significant role in the metabolism of bile acids. Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. The hydroxyl group at the 12th position influences the solubility and functionality of bile acids, affecting their interaction with cellular membranes and transport proteins. Research indicates that variations in the hydroxylation pattern can alter the biological activity of these compounds, impacting lipid metabolism and cholesterol homeostasis .

Pharmaceutical Applications

The compound has been studied for its potential therapeutic applications, particularly in treating conditions related to bile acid dysregulation, such as cholestasis and certain liver diseases. Its structural properties suggest that it may serve as a lead compound for developing new drugs aimed at modulating bile acid synthesis and metabolism. For instance, modifications to the hydroxyl groups can enhance its efficacy as a therapeutic agent or reduce toxicity in hepatic applications .

Industrial Applications

In industry, this compound is utilized as a surfactant and emulsifier . Its ability to reduce surface tension makes it valuable in formulations requiring stable emulsions, such as cosmetics, food products, and pharmaceuticals. The compound's hydrophobic characteristics allow it to interact effectively with various organic substances, enhancing product stability and performance .

Research on Cholesterol Metabolism

Recent studies have focused on the role of this compound in cholesterol metabolism. It has been observed that this compound can influence cholesterol absorption and excretion in animal models. By modulating bile acid composition, it may help lower serum cholesterol levels, offering potential benefits for cardiovascular health .

Case Study 1: Cholesterol Regulation

A study investigated the effects of this compound on cholesterol metabolism in rats. The results indicated that administration of this compound led to a significant reduction in serum cholesterol levels compared to controls. The mechanism was attributed to enhanced fecal excretion of cholesterol and altered bile acid composition, suggesting its potential use in managing hypercholesterolemia .

Case Study 2: Emulsification Properties

In another study assessing the emulsifying properties of various bile acids, this compound was found to outperform traditional emulsifiers in stabilizing oil-in-water emulsions. This property was leveraged in developing a new formulation for a topical pharmaceutical product aimed at improving skin absorption of active ingredients .

Mécanisme D'action

The mechanism of action of 12beta-Hydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for nuclear receptors, such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and metabolism. The compound modulates gene expression and influences various metabolic processes, including lipid and glucose metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

3beta,12alpha-dihydroxy-5beta-cholan-24-oic acid: A dihydroxy-5β-cholanic acid with hydroxy groups at positions 3β and 12α.

3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid: A trihydroxy-5β-cholanic acid with hydroxy groups at positions 3α, 7α, and 12β.

Uniqueness

12beta-Hydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at the 12β position, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for specific research and industrial applications .

Activité Biologique

12beta-Hydroxy-5beta-cholan-24-oic acid, also known as 12β-hydroxy-5β-cholanoic acid, is a bile acid derivative that has garnered interest due to its potential biological activities. This compound belongs to the class of organic compounds known as monohydroxy bile acids, which are characterized by the presence of a hydroxyl group. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.

This compound is a hydrophobic molecule, practically insoluble in water, with a neutral charge. Its molecular structure includes multiple carbon rings typical of steroid compounds, which influences its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C24H42O3 |

| Molecular Weight | 394.58 g/mol |

| Solubility | Practically insoluble in water |

| Polar Surface Area | 57.53 Ų |

| Log P | 4.45 |

Research indicates that bile acids like this compound play significant roles in various physiological processes, including lipid metabolism and signaling pathways. These compounds can activate specific receptors such as the farnesoid X receptor (FXR), which regulates bile acid homeostasis and glucose metabolism.

Anti-inflammatory Effects

Bile acids have been shown to possess anti-inflammatory properties through their action on immune cells. They can modulate cytokine production and influence the activity of immune pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

- Lipid Metabolism Regulation : A study involving animal models highlighted the role of bile acids in regulating lipid metabolism. Administration of this compound led to alterations in lipid profiles, suggesting its potential use in managing dyslipidemia.

- Cholesterol Homeostasis : Research has indicated that bile acids can influence cholesterol levels by promoting excretion and altering synthesis pathways. The impact of this compound on cholesterol metabolism was assessed in vitro, showing promise for cholesterol-lowering effects.

Research Findings

Recent investigations into the biological activities of bile acids have provided insights into their multifaceted roles:

- FXR Activation : Bile acids activate FXR, leading to increased expression of genes involved in bile acid synthesis and transport.

- Gut Microbiota Modulation : Bile acids influence gut microbiota composition, which plays a crucial role in metabolic health and disease prevention.

Propriétés

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUOWZOYJNAMCZ-ORVKXXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288246 | |

| Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12b-Hydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15173-23-6 | |

| Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15173-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12b-Hydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.